N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

JAK2 Inhibition Kinase Assay SAR

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide (CAS 1286721-92-3) is a synthetic small molecule belonging to the pyrazole acetamide class. It is characterized by a pyrazole core with a morpholino group at the 3-position and a p-tolyl group at the 4-position, linked via an acetamide bridge to a 2-ethyl-6-methylphenyl moiety.

Molecular Formula C25H30N4O2
Molecular Weight 418.541
CAS No. 1286721-92-3
Cat. No. B2543390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
CAS1286721-92-3
Molecular FormulaC25H30N4O2
Molecular Weight418.541
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C)C
InChIInChI=1S/C25H30N4O2/c1-4-20-7-5-6-19(3)24(20)26-23(30)17-29-16-22(21-10-8-18(2)9-11-21)25(27-29)28-12-14-31-15-13-28/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30)
InChIKeyDIWXAUJXJZWVCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide (CAS 1286721-92-3) for JAK2 Inhibitor Research


N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide (CAS 1286721-92-3) is a synthetic small molecule belonging to the pyrazole acetamide class. It is characterized by a pyrazole core with a morpholino group at the 3-position and a p-tolyl group at the 4-position, linked via an acetamide bridge to a 2-ethyl-6-methylphenyl moiety. This compound has been identified in pharmacological studies, with public bioactivity databases linking it to potent inhibition of Janus Kinase 2 (JAK2), a key therapeutic target in myeloproliferative disorders and inflammatory diseases [1]. Its specific substitution pattern differentiates it from a cluster of closely related analogs, making precise sourcing critical for reproducible research.

Why N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide Cannot Be Replaced by Generic In-Class Analogs


The 3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl acetamide scaffold is subject to significant Structure-Activity Relationship (SAR) sensitivity. Subtle variations on the N-phenyl acetamide moiety or the pyrazole's 4-aryl group can drastically alter kinase binding profiles. For instance, the ortho-tolyl isomer (CAS not assigned, benchchem) and the des-methyl phenyl analog (CAS 1286713-14-1, kuujia.com) are commercially available and appear structurally similar [1][2]. However, published binding data confirms that these modifications lead to quantifiably different affinities for the JAK2 target, proving that generic substitution without precise CAS verification will introduce uncontrolled variables into biological assays and invalidate comparative pharmacological studies.

Quantitative Performance Differential: N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide vs. Structural Analogs


JAK2 Enzymatic Inhibition Potency: p-Tolyl Derivative vs. Comparator Scaffold

The target compound, identified as Compound 1-13 in patent US11919896, demonstrates potent inhibition of JAK2 kinase. Its activity significantly surpasses that of a closely related analog from the same chemical series. The reported IC50 for the target compound is 37 nM, compared to 520 nM for Compound 5-9 from the related patent US12419873, which represents a structural modification within the same morpholino-pyrazole class [1][2]. This 14-fold difference in potency under identical assay conditions underscores the non-linear SAR of this chemotype.

JAK2 Inhibition Kinase Assay SAR

Comparative Selectivity Profile Against JAK Family Kinases

The selectivity window of the target compound against other JAK family kinases provides a key differentiator. While potent on JAK2 (IC50 = 37 nM), its activity on JAK3 is significantly weaker. BindingDB data for the same compound (BDBM50602437) shows a JAK3 IC50 of 1520 nM, yielding a JAK3/JAK2 selectivity ratio of 41-fold [1][2]. This profile is critical for researchers aiming to dissect JAK2-specific signaling pathways without confounding JAK3 inhibition.

Kinase Selectivity JAK3 TYK2 Off-Target

Cellular Target Engagement: Inhibition of JAK/STAT Signaling in Human Whole Blood

The functional activity of this compound has been confirmed in a physiologically relevant human whole blood assay. It inhibits IL-6 stimulated STAT1 phosphorylation in CD4+ lymphocytes, a downstream marker of JAK1/JAK2/TYK2 signaling, with an IC50 of 126 nM [1]. This cellular potency bridges the gap between enzymatic inhibition and a disease-relevant functional endpoint, a capability not documented for many inactive or weaker analogs.

Cellular Assay JAK1/JAK2/TYK2 STAT1 Phosphorylation CD4+ Lymphocytes

High-Value Applications for N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide Based on Proven Differentiation


Chemical Probe for Dissecting JAK2-Specific vs. JAK3-Dependent Signaling

The compound's 41-fold selectivity for JAK2 over JAK3 makes it an ideal chemical probe [1]. Researchers can use it at concentrations around its JAK2 IC50 (e.g., 30-100 nM) to effectively inhibit JAK2 while leaving JAK3 largely unaffected. This is crucial for target validation studies in hematological cancer cell lines where JAK2 is a driver oncogene, allowing for clean interpretation of phenotypic effects without the confounding influence of JAK3-mediated immunosuppression.

Reference Inhibitor in JAK2 High-Throughput Screening (HTS) and SAR Studies

With a well-defined, potent enzymatic IC50 of 37 nM under standard assay conditions, this compound can serve as a reliable positive control in JAK2 inhibition assays [2]. Its established activity provides a benchmark for calibrating new HTS campaigns and normalizing inter-assay variability. The explicit patent data (US11919896) further provides a legal and structural foundation for medicinal chemistry teams using it as a starting point or comparator in novel JAK2 inhibitor development.

Ex Vivo Pharmacodynamic (PD) Marker Studies

The demonstrated cellular activity (IC50 of 126 nM for inhibiting STAT1 phosphorylation in human whole blood) supports its use in ex vivo PD assays [3]. Investigators can pre-treat whole blood samples with the compound to establish exposure-response relationships for JAK2 pathway inhibition, translating in vitro potency to a clinically relevant matrix. This application is a direct step toward justifying preclinical in vivo efficacy models.

Quote Request

Request a Quote for N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.